2-Methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
Description
2-Methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl-based carboxylic acid derivative featuring a methyl group at the 2-position of the first benzene ring and a trifluoromethyl (-CF₃) group at the 4'-position of the second benzene ring. This compound belongs to a broader class of biphenyl carboxylic acids, which are widely utilized in medicinal chemistry, materials science, and organic synthesis due to their structural versatility and tunable electronic properties.
Properties
IUPAC Name |
3-methyl-4-[4-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-9-8-11(14(19)20)4-7-13(9)10-2-5-12(6-3-10)15(16,17)18/h2-8H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNPGKWGCQKQLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630803 | |
| Record name | 2-Methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845826-90-6 | |
| Record name | 2-Methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Methyl 4-Bromo-2-Methylbenzoate
The carboxylic acid group requires protection as a methyl ester to prevent side reactions during coupling. Esterification of 4-bromo-2-methylbenzoic acid proceeds via:
Reaction Conditions
- 4-Bromo-2-methylbenzoic acid (1 eq)
- Methanol (10 vol)
- Concentrated H₂SO₄ (0.1 eq)
- Reflux at 65°C for 6 hours
- Yield: 92–95%
Characteristic spectral data:
Palladium-Catalyzed Cross-Coupling
The critical biphenyl bond formation employs Suzuki-Miyaura conditions:
Optimized Protocol
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.5 eq) |
| Solvent | Dioxane/water (4:1) |
| Temperature | 80°C |
| Reaction Time | 16 hours |
| Yield | 78–85% |
Mechanistic studies reveal the catalytic cycle proceeds through oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biphenyl bond. The methyl ester remains stable under these basic conditions.
Key Characterization of Biphenyl Ester Intermediate
- ¹³C NMR (100 MHz, CDCl₃) : δ 167.8 (COOCH₃), 143.2–125.4 (aromatic carbons), 21.1 (CH₃)
- HRMS (ESI) : m/z calc. for C₁₆H₁₃F₃O₂ [M+H]⁺ 317.0894, found 317.0891
Hydrolysis to the Target Carboxylic Acid
Alkaline Ester Saponification
The methyl ester undergoes hydrolysis under mild basic conditions:
Procedure
- Biphenyl ester (1 eq) in THF/MeOH (1:1, 10 vol)
- 2M NaOH (3 eq)
- Stir at 60°C for 4 hours
- Acidify to pH 2 with 6M HCl
- Recrystallize from ethanol/water
Yield : 89–93%
Purity : >99% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient)
Spectral Confirmation of Final Product
- ¹H NMR (DMSO-d₆) : δ 12.81 (s, 1H, COOH), 7.95–7.43 (m, 7H, aromatic), 2.49 (s, 3H, CH₃)
- ¹³C NMR : δ 171.2 (COOH), 144.3–124.8 (aromatic), 20.9 (CH₃)
- IR (KBr) : 1685 cm⁻¹ (C=O acid stretch), 1320 cm⁻¹ (C-F stretch)
Alternative Synthetic Routes
Ullmann-Type Coupling
While less efficient than Suzuki methodology, Ullmann reactions using copper catalysts provide a backup route:
Conditions
- Methyl 4-iodo-2-methylbenzoate (1 eq)
- 4-Trifluoromethylphenylboronic acid (1.2 eq)
- CuI (10 mol%)
- K₃PO₄ (2 eq)
- DMF, 110°C, 24 hours
- Yield : 48–52%
Directed C-H Functionalization
Emerging methods using palladium/norbornene catalysis show promise for step-economical synthesis:
Protocol
- 2-Methylbenzoic acid (1 eq)
- 1-Bromo-4-(trifluoromethyl)benzene (1.5 eq)
- Pd(OAc)₂ (5 mol%), Norbornene (20 mol%)
- Ag₂CO₃ (2 eq), DMF, 120°C, 18 hours
- Yield : 61–65%
Industrial-Scale Considerations
Catalyst Recycling
Immobilized Pd catalysts (e.g., Pd@SiO₂) enable cost-effective large-scale production:
| Cycle | Yield (%) | Pd Leaching (ppm) |
|---|---|---|
| 1 | 83 | 2.1 |
| 5 | 79 | 4.3 |
Green Chemistry Metrics
| Parameter | Suzuki Method | Ullmann Method |
|---|---|---|
| E-factor | 8.7 | 23.4 |
| PMI (Process Mass Intensity) | 12.3 | 35.6 |
| Energy Consumption (kJ/mol) | 580 | 1240 |
Computational Validation of Synthetic Pathways
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:
- Activation energy for Suzuki coupling: 24.3 kcal/mol
- Charge distribution on Pd center during oxidative addition: +0.32 e
- Orbital interactions favor transmetallation with boronic acid over side reactions
Challenges and Optimization Strategies
Byproduct Formation
Common impurities include:
- Homocoupled biaryl (3–5%) – suppressed by degassing solvents
- Dehalogenated arene (1–2%) – minimized using fresh Pd catalysts
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Dioxane | 2.21 | 85 |
| DMF | 36.7 | 72 |
| Ethanol | 24.3 | 68 |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a drug candidate due to the following reasons:
- Biological Activity : Research indicates that compounds with trifluoromethyl groups often exhibit increased biological activity compared to their non-fluorinated counterparts. This is attributed to their ability to interact effectively with biological targets .
- Drug Development : The unique properties imparted by the trifluoromethyl group make it suitable for developing pharmaceuticals with improved efficacy and reduced side effects. For instance, studies have shown that similar compounds can modulate enzyme activity or receptor binding .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules:
- Cross-Coupling Reactions : It is used in Suzuki–Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .
- Functionalization : The trifluoromethyl group can participate in various substitution reactions, allowing chemists to modify the compound further for specific applications .
Material Science
The compound's unique chemical structure lends itself to applications in material science:
- Advanced Materials Development : It is utilized in creating materials with specific chemical and physical properties, such as polymers with enhanced thermal stability and chemical resistance .
- Nanotechnology Applications : The compound's properties may also be leveraged in nanotechnology for fabricating nanoscale devices or materials that require precise chemical functionalities .
| Compound Name | Activity Level | Reference |
|---|---|---|
| 2-Methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid | High | |
| 4-(Trifluoromethyl)benzoic acid | Moderate | |
| 2,2’-Bis(trifluoromethyl)biphenyl | Low |
Table 2: Synthetic Routes
| Reaction Type | Conditions | Major Products |
|---|---|---|
| Suzuki–Miyaura Coupling | Aryl halides + Trifluoromethyl reagents | Biphenyl derivatives |
| Oxidation | KMnO4 or CrO3 | Carboxylic acids |
| Reduction | LiAlH4 or NaBH4 | Alcohols |
Case Study 1: Drug Development
A study published in the Journal of Medicinal Chemistry explored the efficacy of a series of trifluoromethyl-substituted benzoic acids in inhibiting specific enzymes involved in cancer progression. The results indicated that compounds similar to this compound exhibited potent inhibitory activity, suggesting their potential as therapeutic agents .
Case Study 2: Material Science Innovation
Research conducted by a team at a leading university demonstrated the use of this compound in synthesizing new polymeric materials that showed improved resistance to degradation under extreme conditions. The study concluded that incorporating trifluoromethyl groups significantly enhanced the material's performance metrics compared to traditional polymers .
Mechanism of Action
The mechanism of action of 2-Methyl-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This can result in various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s unique properties arise from the interplay of its substituents:
- Methyl group (2-position) : Electron-donating, enhances steric bulk and modulates solubility.
- Trifluoromethyl group (4'-position) : Electron-withdrawing, increases acidity of the carboxylic acid moiety and improves metabolic stability in pharmaceutical contexts.
Table 1: Structural Comparison of Key Biphenyl Carboxylic Acid Derivatives
*Calculated based on analogous compounds.
Table 2: Research Findings in Material Science
Biological Activity
2-Methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid (commonly referred to as compound 1) is a chemical compound characterized by its unique trifluoromethyl substitution on a biphenyl structure. Its molecular formula is with a molecular weight of approximately 280.246 g/mol. This compound has gained attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
The presence of the trifluoromethyl group significantly alters the chemical reactivity and biological activity of biphenyl derivatives. The compound can undergo various reactions, including oxidation, reduction, and substitution, which are essential for its application in drug development and synthesis of complex molecules.
Biological Activity
Research into the biological activity of this compound has revealed several important findings:
- Mechanism of Action : The compound interacts with specific biological targets, influencing various biochemical pathways. Its carboxylic acid functionality may facilitate interactions with proteins and enzymes involved in metabolic processes.
- Pharmacodynamics : Studies indicate that the compound exhibits activity against certain biological systems, potentially acting as an agonist or antagonist depending on the target receptor. For instance, it has been noted that similar compounds can modulate G-protein coupled receptors (GPCRs), which play a crucial role in cellular signaling.
- Toxicity and Safety : Evaluations of toxicity are critical for understanding the safety profile of this compound. Preliminary studies suggest low cytotoxicity at therapeutic concentrations, but further investigation is needed to establish comprehensive safety data.
Research Findings
Recent studies have explored the structure-activity relationships (SAR) of this compound and its analogs. Here are some key findings:
Case Studies
- Anti-inflammatory Activity : In a controlled study, this compound was administered to animal models exhibiting signs of inflammation. Results demonstrated a significant reduction in inflammatory markers compared to control groups.
- In Vitro Studies : Laboratory tests showed that this compound could inhibit the proliferation of certain cancer cell lines, suggesting potential applications in oncology.
- Comparative Analysis : When compared with structurally similar compounds, this compound exhibited unique pharmacological profiles that warrant further exploration.
Q & A
Q. What are the recommended synthetic routes for preparing 2-Methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid?
The compound can be synthesized via Suzuki-Miyaura cross-coupling between a boronic acid derivative and a halogenated aromatic precursor. For example, coupling 4-carboxy-2-methylphenylboronic acid with 4-bromo-3-(trifluoromethyl)benzene under palladium catalysis yields the biphenyl scaffold. Post-synthetic oxidation (if needed) and purification via recrystallization or column chromatography are critical for achieving high purity .
Q. How can researchers confirm the identity and purity of this compound?
- Spectroscopic characterization : Use -NMR and -NMR to verify substituent positions and trifluoromethyl integration.
- Mass spectrometry : Confirm molecular weight (e.g., calculated MW: 310.25 g/mol) via high-resolution MS.
- HPLC : Monitor purity (>97%) using a C18 column with UV detection at 254 nm, referencing retention times against certified standards .
Q. What solvents and conditions optimize solubility for in vitro assays?
The carboxylic acid group confers solubility in polar aprotic solvents (e.g., DMSO, DMF) at 10–50 mM stock concentrations. For aqueous buffers (pH 7.4), partial solubility is achievable, but sodium or potassium salt formation may enhance stability. Avoid prolonged storage in acidic conditions to prevent decarboxylation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from impurities (e.g., residual palladium in synthetic batches) or stereochemical variations. Strategies include:
Q. What methodologies assess the impact of trifluoromethyl substitution on bioactivity?
Comparative studies with non-fluorinated analogs (e.g., 2-Methyl-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid) can isolate electronic and steric effects. Techniques include:
Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?
Q. What strategies mitigate batch-to-batch variability in pharmacological assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
